4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol

Description

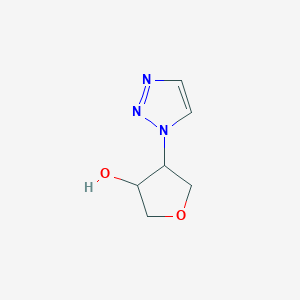

4-(1H-1,2,3-Triazol-1-yl)oxolan-3-ol is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with a 1,2,3-triazole moiety at position 4 and a hydroxyl group at position 3. Its stereochemistry is reported as a racemic mixture of the (3R,4S) configuration . The compound’s structure combines the rigidity of the oxolane ring with the versatile hydrogen-bonding and π-π stacking capabilities of the triazole group, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

4-(triazol-1-yl)oxolan-3-ol |

InChI |

InChI=1S/C6H9N3O2/c10-6-4-11-3-5(6)9-2-1-7-8-9/h1-2,5-6,10H,3-4H2 |

InChI Key |

QXQDFQFXIUKBNM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CO1)O)N2C=CN=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst under mild conditions .

Industrial Production Methods: The reaction’s high yield and selectivity, combined with the availability of starting materials, support its potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or the oxolane ring, depending on the reagents used.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce partially or fully reduced triazole derivatives .

Scientific Research Applications

4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

Biology: The compound’s unique structure makes it a useful probe in biochemical studies, particularly in the investigation of enzyme-substrate interactions.

Mechanism of Action

The mechanism by which 4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of 4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol and its analogs:

Physicochemical Properties

- Hydrophilicity: The hydroxyl group in this compound enhances water solubility compared to non-polar analogs like the pyrazole sulfonyl chloride .

- Stability : The triazole ring contributes to metabolic stability, as seen in anticancer triazole derivatives .

- Stereochemical Impact : The racemic nature of the target compound may limit its utility in enantioselective applications unless resolved .

Biological Activity

4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol is a compound that integrates the 1,2,3-triazole moiety with an oxolan ring. The triazole structure is widely recognized for its biological activity, particularly in antifungal and antibacterial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and recent research findings.

Structure and Properties

The compound features a triazole ring which is known for its ability to interact with various biological targets. The oxolan (tetrahydrofuran) moiety contributes to the compound's structural stability and hydrophobic characteristics.

Antifungal Activity

Recent studies indicate that derivatives of 1,2,4-triazoles exhibit significant antifungal properties by inhibiting key enzymes involved in fungal ergosterol biosynthesis. The mechanism primarily involves the inhibition of cytochrome P450-dependent enzymes such as lanosterol 14α-demethylase (CYP51), leading to disrupted membrane integrity in fungi .

| Compound | Activity | Target |

|---|---|---|

| This compound | Antifungal | CYP51 |

| Cyproconazole | Antifungal | CYP51 |

| Triadimefon | Antifungal | CYP51 |

Antibacterial Activity

This compound also shows promising antibacterial activity against resistant strains of Staphylococcus aureus. The triazole derivatives act as inhibitors of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and repair .

Anticancer Potential

The compound has demonstrated antiproliferative effects in various cancer cell lines. For instance, studies have shown that triazole-containing compounds can inhibit cell growth in HepG2 (liver cancer) and HT-29 (colon cancer) cell lines. The observed growth inhibition reached up to 56% in certain conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Inhibits key enzymes involved in fungal and bacterial metabolism.

- DNA Interaction : Binds to DNA gyrase and topoisomerase IV in bacteria.

- Membrane Disruption : Alters membrane integrity by interfering with ergosterol synthesis in fungi.

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

- Antifungal Study : A study evaluated various triazole derivatives for antifungal activity against Candida albicans, revealing that certain modifications enhance potency significantly .

- Antibacterial Study : Research demonstrated that a series of 1,2,4-triazole hybrids exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Study : A novel series of compounds featuring the triazole moiety were tested against different cancer cell lines, showing promising results in inhibiting cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.